

Spectroscopic Characterization of Dimethyl Pyridin-2-ylboronate: A Technical Guide

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Compound of Interest

Compound Name: Dimethyl pyridin-2-ylboronate

Cat. No.: B137279

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Abstract

Dimethyl pyridin-2-ylboronate (CAS No. 136805-54-4) is a pivotal organoboron reagent, instrumental in synthetic organic chemistry, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] Its utility stems from the stable dimethoxyboryl group attached to the pyridine scaffold, a common motif in pharmaceuticals and functional materials.[2] A thorough understanding of its structural and electronic properties, ascertained through spectroscopic analysis, is paramount for its effective application and for quality control in synthesis. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **Dimethyl pyridin-2-ylboronate**, grounded in established principles and data from analogous structures. While direct experimental spectra for this specific compound are not widely published, this document synthesizes expert knowledge to present a predictive yet authoritative characterization.

Introduction: The Significance of Dimethyl Pyridin-2-ylboronate

Pyridinylboronic acids and their esters are crucial building blocks in modern organic synthesis. The parent pyridine-2-boronic acid is notoriously unstable, prone to protodeboronation, which complicates its storage and handling.[3][4] Esterification, for instance with methanol to form

Dimethyl pyridin-2-ylboronate, significantly enhances stability, rendering it a more reliable and versatile reagent.^[1]

Accurate spectroscopic characterization is non-negotiable. It validates the successful synthesis of the target molecule, confirms its purity, and provides profound insights into its molecular structure. This guide is structured to provide not just the data, but the scientific rationale behind the expected spectral features, empowering researchers to interpret their own analytical results with confidence.

Molecular Structure and Key Spectroscopic Features

The structure of **Dimethyl pyridin-2-ylboronate**, also known as 2-(dimethoxyboryl)pyridine, forms the basis for all spectroscopic interpretation. The key features include the pyridine ring and the dimethyl boronate ester group.

Caption: Molecular Structure of **Dimethyl Pyridin-2-ylboronate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For **Dimethyl pyridin-2-ylboronate**, ^1H , ^{13}C , and ^{11}B NMR are all highly informative.

Predicted ^1H NMR Data

The proton NMR spectrum will be characterized by signals from the pyridine ring and the methoxy groups of the boronate ester.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constants (J, Hz)	Rationale
H6 (Pyridine)	8.6 - 8.8	dd	~4.8, 1.5	Adjacent to the nitrogen atom, this proton is the most deshielded.
H4 (Pyridine)	7.8 - 8.0	td	~7.7, 1.8	Typical chemical shift for a pyridine proton at position 4.
H3 (Pyridine)	7.5 - 7.7	d	~7.8	Influenced by the adjacent boron-bearing carbon.
H5 (Pyridine)	7.3 - 7.5	ddd	~7.5, 4.8, 1.2	Standard pyridine region, coupled to H4 and H6.
-OCH ₃ (Ester)	3.6 - 3.9	s	-	Six equivalent protons of the two methoxy groups.

Note: Spectra are typically recorded in CDCl₃. Predicted values are based on data for similar pyridine and boronate ester compounds.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

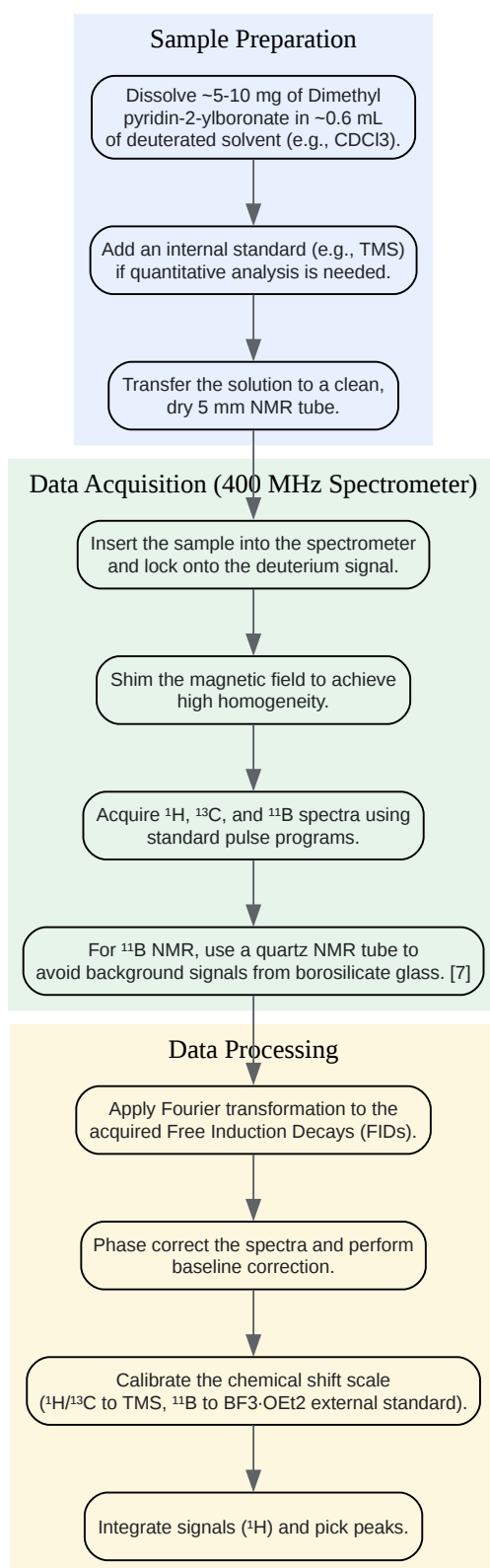
Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale
C2 (Pyridine)	~160 (broad)	Carbon directly attached to boron. The signal is often broadened due to quadrupolar relaxation of the boron nucleus. ^[9]
C6 (Pyridine)	148 - 152	Carbon adjacent to the nitrogen atom.
C4 (Pyridine)	135 - 138	Standard chemical shift for C4 of a 2-substituted pyridine.
C3 (Pyridine)	128 - 132	Aromatic carbon.
C5 (Pyridine)	122 - 125	Aromatic carbon.
-OCH ₃ (Ester)	52 - 55	Methoxy carbon of the boronate ester.

Predicted ¹¹B NMR Data

¹¹B NMR is uniquely suited for characterizing organoboron compounds. The chemical shift is highly sensitive to the coordination number and electronic environment of the boron atom.^[10]

Boron Assignment	Predicted Chemical Shift (δ , ppm)	Rationale
B (Boronate Ester)	28 - 33	This range is characteristic of a trigonal planar (sp ² hybridized) boron atom in a boronic ester. ^{[11][12][13]} The signal is expected to be relatively sharp.

Experimental Protocol: NMR Data Acquisition



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Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds, providing a "fingerprint" of the functional groups present in a molecule.^[2]

Predicted IR Absorption Bands

Vibrational Mode	Predicted Frequency (cm ⁻¹)	Intensity	Rationale
C-H stretching (Aromatic)	3100 - 3000	Medium-Weak	Characteristic of C-H bonds on the pyridine ring.[14][15]
C-H stretching (Aliphatic)	2950 - 2850	Medium	Corresponds to the methyl groups of the boronate ester.
C=N, C=C stretching (Pyridine ring)	1600 - 1450	Strong-Medium	Multiple bands are expected, characteristic of the pyridine ring system. [16][17]
B-O stretching (asymmetric)	1380 - 1310	Strong	A strong, characteristic absorption for the boronate ester group.
C-O stretching	1150 - 1050	Strong	Associated with the C-O bonds of the methoxy groups.
C-B stretching	1200 - 1100	Medium	Vibration of the bond between the pyridine ring and boron.
C-H out-of-plane bending	900 - 700	Strong-Medium	The pattern of these bands can be indicative of the 2-substitution pattern on the pyridine ring.[2]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
- Sample Application: Place a small amount of the solid or liquid **Dimethyl pyridin-2-ylboronate** sample directly onto the ATR crystal.
- Data Collection: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm^{-1} .
- Data Processing: Perform a baseline correction and label the significant peaks.

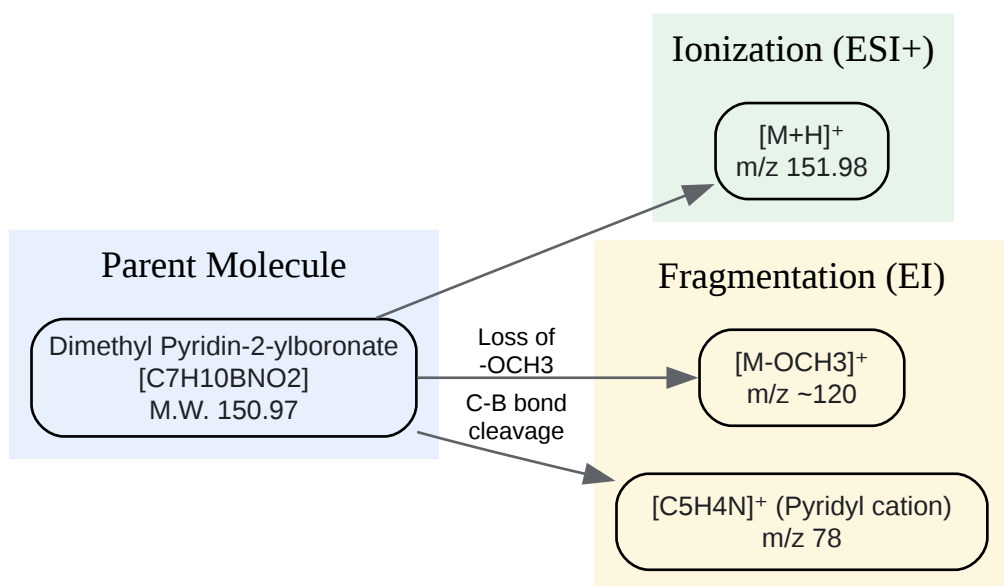
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

Predicted Mass Spectrum Data

The molecular formula for **Dimethyl pyridin-2-ylboronate** is $\text{C}_7\text{H}_{10}\text{BNO}_2$. The exact mass can be calculated for high-resolution mass spectrometry (HRMS).

- Molecular Weight: 150.97 g/mol [18]
- Ionization Technique: Electrospray ionization (ESI) is often suitable for organoboron compounds, typically observing the protonated molecule $[\text{M}+\text{H}]^+$. [19] Electron ionization (EI) may lead to more extensive fragmentation.
- Expected Molecular Ion:
 - ESI-MS (Positive Mode): $[\text{M}+\text{H}]^+$ at m/z 151.98
 - EI-MS: M^+ at m/z 150.97
- Key Fragmentation Pathways: Under EI conditions, fragmentation could involve the loss of a methoxy group ($-\text{OCH}_3$) to give a fragment at $m/z \sim 120$, or cleavage of the C-B bond. [20]



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Caption: Predicted Ionization and Fragmentation in Mass Spectrometry.

Experimental Protocol: ESI-MS Analysis

- **Sample Preparation:** Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- **Infusion:** Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 μ L/min).
- **Instrument Settings:** Operate the mass spectrometer in positive ion mode. Optimize capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve a stable signal for the molecular ion.
- **Data Acquisition:** Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 Da). For HRMS, use a high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap to obtain an accurate mass measurement for elemental composition confirmation.

Conclusion

The spectroscopic characterization of **Dimethyl pyridin-2-ylboronate** is a clear-cut process when approached with a foundational understanding of the key functional groups and their expected behaviors in NMR, IR, and MS analyses. This guide provides a robust, predictive framework for researchers, enabling the confident identification and quality assessment of this important synthetic building block. By correlating the predicted data with experimentally obtained spectra, scientists can verify the integrity of their material, a critical step for ensuring reproducibility and success in downstream applications, from drug discovery to materials science.

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